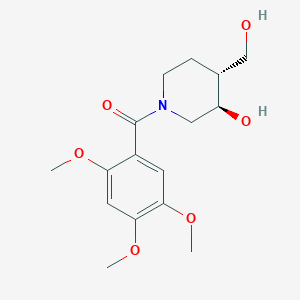
(3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol is a chemical compound that belongs to the class of piperidinols. It has attracted significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungi and bacteria by disrupting the cell membrane.
Biochemical and Physiological Effects:
(3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to inhibit the growth of fungi and bacteria by disrupting the cell membrane. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
(3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anticancer, antifungal, and antibacterial properties. However, it also has some limitations. It is not very water-soluble, which can make it difficult to work with in aqueous systems. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on (3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol. One area of interest is the development of novel drug delivery systems using (3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol as a scaffold. Another area of interest is the study of its effects on other types of cancer cells and microorganisms. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis and formulation for use in various applications.
Conclusion:
(3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol is a chemical compound with significant potential for various applications. Its synthesis method has been well-established, and it has been shown to have potent anticancer, antifungal, and antibacterial properties. However, further research is needed to fully understand its mechanism of action and to optimize its use in various applications.
Synthesemethoden
(3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol can be synthesized through a multistep process involving the condensation of 2,4,5-trimethoxybenzaldehyde with piperidine under basic conditions, followed by reduction with sodium borohydride and protection of the resulting hydroxyl group with a benzoyl group. The final step involves deprotection of the benzoyl group with acid to yield the target compound.
Wissenschaftliche Forschungsanwendungen
(3R*,4R*)-4-(hydroxymethyl)-1-(2,4,5-trimethoxybenzoyl)-3-piperidinol has been studied extensively for its potential applications in various fields. It has been shown to have anticancer, antifungal, and antibacterial properties. Additionally, it has been studied for its potential as a drug delivery agent and as a scaffold for the synthesis of other bioactive compounds.
Eigenschaften
IUPAC Name |
[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-(2,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-21-13-7-15(23-3)14(22-2)6-11(13)16(20)17-5-4-10(9-18)12(19)8-17/h6-7,10,12,18-19H,4-5,8-9H2,1-3H3/t10-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKAXMDLBBEZKB-PWSUYJOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N2CCC(C(C2)O)CO)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)N2CC[C@@H]([C@H](C2)O)CO)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5484399.png)
![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-(pyridin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5484400.png)
![7-(2,3-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5484416.png)
![4-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5484422.png)
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B5484427.png)
![{4-[3-(diethylamino)-1-propen-1-yl]-2,3,5,6-tetrafluorophenyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5484428.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5484446.png)
![N-[3-(5-benzyl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5484457.png)
![4-(5-methylpyridin-2-yl)-1-[3-(methylsulfonyl)benzoyl]piperidin-4-ol](/img/structure/B5484460.png)
![2-cyano-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-2-propenethioamide](/img/structure/B5484465.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-chlorophenyl)ethanone](/img/structure/B5484470.png)
![N-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenyl}acetamide](/img/structure/B5484481.png)
![4-chloro-1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5484487.png)